molecular formula C27H22N4O2 B3305497 5-benzyl-3-oxo-2-phenyl-N-(m-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 923216-25-5

5-benzyl-3-oxo-2-phenyl-N-(m-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide

Cat. No.: B3305497
CAS No.: 923216-25-5
M. Wt: 434.5 g/mol
InChI Key: SBCPHEOHAAYUSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Compounds with similar structures, such as those containing pyrazole and pyridine rings, are often used in medicinal chemistry due to their wide range of biological activities . They can exhibit antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .


Synthesis Analysis

The synthesis of similar compounds often involves the use of Grignard reagents, acetic anhydride, and other common reagents in organic chemistry . The exact synthesis process for your specific compound would depend on the particular substituents and their positions on the pyrazole and pyridine rings.


Molecular Structure Analysis

The molecular structure of similar compounds is often analyzed using techniques such as X-ray diffraction (XRD), Density Functional Theory (DFT), and Hartree-Fock (HF) modeling . These techniques can provide information about the geometric parameters of the molecule, the dihedral angles between different rings, and the nature of the molecular orbitals .


Chemical Reactions Analysis

The chemical reactions involving similar compounds can be quite diverse, depending on the specific substituents and their positions. Some compounds may undergo electrophilic substitution reactions, while others may participate in various types of cycloaddition reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds can be quite diverse, depending on their specific structure and substituents. Some compounds may be crystalline solids, while others may be liquids. They may exhibit different solubilities in water and other solvents, different melting points and boiling points, and different spectral properties .

Mechanism of Action

The mechanism of action of similar compounds can vary widely, depending on their specific biological activity. For example, some compounds may act as inhibitors of certain enzymes, while others may interact with specific receptors or other targets .

Future Directions

The future directions for research on similar compounds could include the synthesis of new derivatives with different substituents, the investigation of their biological activities, and the development of new drugs based on these compounds .

Properties

IUPAC Name

5-benzyl-N-(3-methylphenyl)-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22N4O2/c1-19-9-8-12-21(15-19)28-26(32)23-17-30(16-20-10-4-2-5-11-20)18-24-25(23)29-31(27(24)33)22-13-6-3-7-14-22/h2-15,17-18H,16H2,1H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBCPHEOHAAYUSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=CN(C=C3C2=NN(C3=O)C4=CC=CC=C4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501111948
Record name 3,5-Dihydro-N-(3-methylphenyl)-3-oxo-2-phenyl-5-(phenylmethyl)-2H-pyrazolo[4,3-c]pyridine-7-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501111948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

923216-25-5
Record name 3,5-Dihydro-N-(3-methylphenyl)-3-oxo-2-phenyl-5-(phenylmethyl)-2H-pyrazolo[4,3-c]pyridine-7-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=923216-25-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dihydro-N-(3-methylphenyl)-3-oxo-2-phenyl-5-(phenylmethyl)-2H-pyrazolo[4,3-c]pyridine-7-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501111948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-benzyl-3-oxo-2-phenyl-N-(m-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide
Reactant of Route 2
Reactant of Route 2
5-benzyl-3-oxo-2-phenyl-N-(m-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide
Reactant of Route 3
Reactant of Route 3
5-benzyl-3-oxo-2-phenyl-N-(m-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide
Reactant of Route 4
Reactant of Route 4
5-benzyl-3-oxo-2-phenyl-N-(m-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide
Reactant of Route 5
Reactant of Route 5
5-benzyl-3-oxo-2-phenyl-N-(m-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide
Reactant of Route 6
Reactant of Route 6
5-benzyl-3-oxo-2-phenyl-N-(m-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.